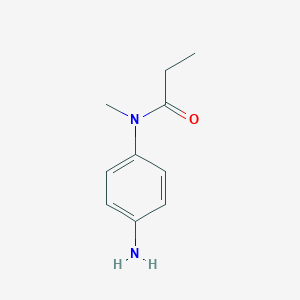

N-(4-氨基苯基)-N-甲基丙酰胺

描述

Synthesis Analysis

The synthesis of N-(4-Aminophenyl)-N-methylpropionamide and related compounds involves several chemical strategies, highlighting the versatility and complexity of producing such molecules. For instance, the synthesis of N-[3',3'-di(phosphonoxy)propyl]-3-{4-[bis(2-chloroethyl)Amino]phenyl}-3-aminopropionamide demonstrated a targeted approach to achieve bone-seeking properties through specific chemical modifications (An Li-li, 2006). Furthermore, the development of substituted N-(Biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides showcases the intricate process of modifying the compound’s structure to enhance its pharmacological activity (Hyosung Lee et al., 2014).

Molecular Structure Analysis

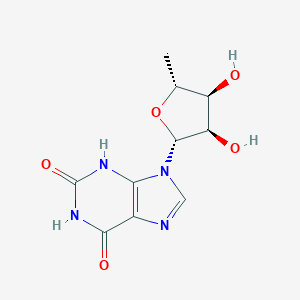

The molecular structure of N-(4-Aminophenyl)-N-methylpropionamide and its derivatives reveals significant insights into their chemical behavior and interaction capabilities. Studies like the dynamical structure investigation of N-methylpropionamide provide foundational knowledge on peptide-like molecules, highlighting their almost planar skeleton and syn/trans conformation (Y. Kawashima et al., 2003).

Chemical Reactions and Properties

N-(4-Aminophenyl)-N-methylpropionamide participates in various chemical reactions, contributing to its diverse range of properties and potential applications. The compound’s involvement in the synthesis of α-Isocyano-α-alkyl(aryl)acetamides and its use in multicomponent synthesis highlights its reactivity and functional versatility (A. Fayol et al., 2004). Additionally, the compound's ability to undergo phosphorothioylation further demonstrates its chemical adaptability and significance in synthesizing modified amino acids (J. Baraniak et al., 2002).

科研应用

腐蚀抑制

一项研究调查了一组氨基酸化合物,包括类似于N-(4-氨基苯基)-N-甲基丙酰胺的衍生物,在水溶性盐酸溶液中对低碳钢的腐蚀抑制性能。使用密度泛函理论(DFT)指数模拟了这些化合物的分子相互作用,显示了全局和局部指数与抑制能力之间的强相关性(Gómez等,2005)。

酶调节

另一项研究优化了一系列(R)-3,3,3-三氟-2-羟基-2-甲基丙酸的苯酰胺衍生物作为丙酮脱氢酶激酶(PDHK)的抑制剂。这项工作展示了结构相关化合物在调节酶活性方面的潜力,这对于理解代谢调节和潜在治疗干预至关重要(Bebernitz et al., 2000)。

分子动力学和结构研究

对N-甲基丙酰胺(NMPA),一种结构相关化合物的研究,侧重于肽结构的动态方面,特别是甲基基团的内部旋转。这项研究有助于我们理解肽分子动力学,这对于开发基于肽的治疗药物和生物材料至关重要(Kawashima et al., 2003)。

药物代谢中的生物催化

一项研究展示了利用基于微生物的生物催化系统来产生LY451395的哺乳动物代谢物,LY451395是一种双芳基双磺酰胺,是α-氨基-3-羟基-5-甲基异恶唑-4-丙酸(AMPA)受体的有效增强剂。这项研究突出了生物催化在制备和研究药物代谢物中的应用,为药物代谢和药代动力学提供了见解(Zmijewski et al., 2006)。

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, there is no specific information available on the safety and hazards of "N-(4-aminophenyl)-N-methylpropionamide"10121314.

未来方向

The future directions for research on “N-(4-aminophenyl)-N-methylpropionamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards1516.

Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “N-(4-aminophenyl)-N-methylpropionamide”. Further research and studies are needed to gain a comprehensive understanding of this compound.

性质

IUPAC Name |

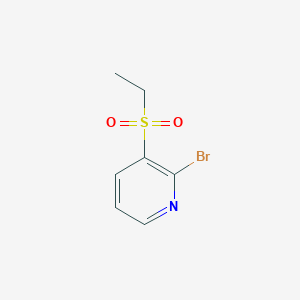

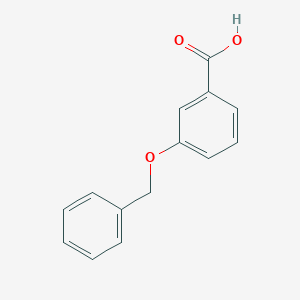

N-(4-aminophenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQLYIOPOBUPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-N-methylpropionamide | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)